molecular formula C14H19N B13609857 4-(2,3-dihydro-1H-inden-1-yl)piperidine

4-(2,3-dihydro-1H-inden-1-yl)piperidine

Cat. No.: B13609857
M. Wt: 201.31 g/mol
InChI Key: PYHVFVUWCPBAFM-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1H-inden-1-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring attached to a 2,3-dihydro-1H-inden-1-yl group. Piperidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-inden-1-yl)piperidine typically involves the reaction of 2,3-dihydro-1H-indene with piperidine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation process . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with advanced control systems to monitor and maintain optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-inden-1-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-inden-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

4-(2,3-dihydro-1H-inden-1-yl)piperidine

InChI

InChI=1S/C14H19N/c1-2-4-13-11(3-1)5-6-14(13)12-7-9-15-10-8-12/h1-4,12,14-15H,5-10H2

InChI Key

PYHVFVUWCPBAFM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1C3CCNCC3

Origin of Product

United States

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